molecular formula C18H29N7O8 B10847289 c[-Arg-Gly-Asp-Acpca19-]

c[-Arg-Gly-Asp-Acpca19-]

Cat. No.: B10847289
M. Wt: 471.5 g/mol
InChI Key: VNLGSUKLIVHSOW-NDCHHBOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[-Arg-Gly-Asp-Acpca19-] is a synthetic cyclic peptide containing the canonical Arg-Gly-Asp (RGD) motif, a tripeptide sequence critical for mediating cell adhesion by binding to integrin receptors . Integrins such as αvβ3, αvβ5, and αIIbβ3 recognize the RGD sequence in extracellular matrix proteins like fibronectin and vitronectin, making this compound a candidate for modulating angiogenesis, thrombosis, or tumor metastasis .

Properties

Molecular Formula

C18H29N7O8

Molecular Weight

471.5 g/mol

IUPAC Name

2-[(1R,4S,10S,13S,14S,15S)-10-[3-(diaminomethylideneamino)propyl]-14,15-dihydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C18H29N7O8/c19-18(20)21-3-1-2-8-16(32)22-6-11(26)23-10(5-12(27)28)17(33)25-9-4-7(15(31)24-8)13(29)14(9)30/h7-10,13-14,29-30H,1-6H2,(H,22,32)(H,23,26)(H,24,31)(H,25,33)(H,27,28)(H4,19,20,21)/t7-,8-,9+,10-,13-,14-/m0/s1

InChI Key

VNLGSUKLIVHSOW-NDCHHBOESA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]([C@@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O)O

Canonical SMILES

C1C2C(C(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates c[-Arg-Gly-Asp-Acpca19-] against structurally or functionally related integrin inhibitors, focusing on inhibitory potency (IC₅₀/Ki) and therapeutic implications. Key data are summarized in Table 1.

Table 1: Inhibitory Activity of Integrin-Targeting Compounds

Compound Name IC₅₀ (nM) Ki (nM) Reference ID
c[-Arg-Gly-Asp-Acpca19-] 132.9
XEMILOFIBAN 2.0
ELAROFIBAN 0.15
3-(3-(Carbamoyl)benzamido)propanoic acid 9.0
SB-208651 1.6
L-734217 32.0
SC-54701A 35.0

Key Findings:

Potency: c[-Arg-Gly-Asp-Acpca19-] exhibits moderate activity (IC₅₀ = 132.9 nM) compared to highly potent antagonists like ELAROFIBAN (IC₅₀ = 0.15 nM) and XEMILOFIBAN (IC₅₀ = 2 nM). This suggests structural modifications in non-RGD compounds (e.g., small-molecule inhibitors) may enhance target affinity . Linear RGD peptides, such as GRGDS (Gly-Arg-Gly-Asp-Ser), show weaker inhibition in angiogenesis assays (e.g., 50–100 µM in rat aortic models) , highlighting the advantage of cyclization or non-peptide scaffolds.

In contrast, SB-208651 (Ki = 1.6 nM) and ELAROFIBAN achieve high potency through optimized small-molecule pharmacophores .

Therapeutic Potential: High-potency compounds like ELAROFIBAN are promising for acute applications (e.g., antiplatelet therapy), but their pharmacokinetic profiles may require careful dosing to avoid toxicity. c[-Arg-Gly-Asp-Acpca19-], with its moderate activity, could be suitable for sustained applications (e.g., anti-angiogenic cancer therapy), where prolonged receptor modulation is advantageous .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.